molecular formula C8H7N3O2 B1525319 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190313-05-3

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No. B1525319
M. Wt: 177.16 g/mol
InChI Key: QBDZOCFHIQYVQY-UHFFFAOYSA-N
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Description

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It is a compound that has been studied for its potential in cancer therapy, specifically targeting the fibroblast growth factor receptors (FGFRs) .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid”, involves chemical modifications to increase inhibitory activity against JAK3 . For instance, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

The compound has been used in the design and synthesis of derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The derivatives have shown potent activities against FGFR1, 2, and 3 .

Treatment of Hyperglycemia and Related Disorders

The compound may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .

Synthesis of Azaindol Derivatives

The compound is a reactant for the synthesis of azaindol derivatives, which have been used as new acrosin inhibitors .

Preparation of Triazoles

The compound is also a reactant for the preparation of triazoles via regioselective heterocyclization reactions .

Development of Auxin Mimic Herbicides

Indole-3-carboxylic acid derivatives, which can be synthesized from the compound, have been reported to have herbicidal activity . These derivatives act as antagonists of the auxin receptor protein TIR1, and have shown good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass .

Biologically Active Compounds for Treatment of Various Disorders

Indole derivatives, which can be synthesized from the compound, have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Anti-Cancer Drugs

Pyrrolopyridines (‘azaindoles’), which can be synthesized from the compound, have been widely used in drug discovery . The recently registered anti-cancer drugs venetoclax and vemurafenib, an anti-HIV agent BMS-378806, an anti-mycobacterial compound, and a potential agent for the treatment of cognitive impairments can be mentioned among the most prominent examples .

JAK3 Inhibitors

The structure of the compound has been used to enhance inhibitory activity toward JAK3, a protein that plays a critical role in immune system function .

Future Directions

The future directions for “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid” involve further development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . These compounds could potentially be used in cancer therapy .

properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-5-3-10-6-1-4(8(12)13)2-11-7(5)6/h1-3,10H,9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDZOCFHIQYVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501223149
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

CAS RN

1190313-05-3
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501223149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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